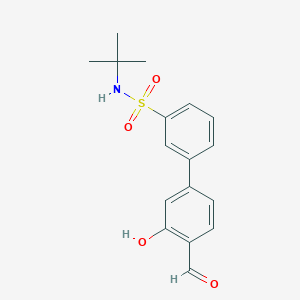![molecular formula C17H17NO4S B6379186 2-Formyl-6-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95% CAS No. 1261930-61-3](/img/structure/B6379186.png)
2-Formyl-6-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Formyl-6-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95% (2F6PPSP95) is an organic compound with a wide range of applications in scientific research. It is a derivative of phenol and is characterized by its high solubility in organic solvents, low toxicity, and good stability.
Wirkmechanismus
2-Formyl-6-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95% is an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the biosynthesis of prostaglandins. It binds to the active site of the enzyme and prevents the conversion of arachidonic acid to prostaglandins. This inhibition of prostaglandin synthesis leads to anti-inflammatory, analgesic, and antipyretic effects.
Biochemical and Physiological Effects
2-Formyl-6-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95% has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. In addition, it has been shown to reduce the production of nitric oxide, which is involved in the regulation of vascular tone.
Vorteile Und Einschränkungen Für Laborexperimente
2-Formyl-6-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95% is a relatively inexpensive and easily available reagent. It is also highly soluble in organic solvents and has a low toxicity. However, it is not very stable and can decompose over time. In addition, it has a low solubility in water, which can limit its use in certain experiments.
Zukünftige Richtungen
Due to its ability to inhibit the enzyme COX-2, 2-Formyl-6-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95% has potential applications in the treatment of inflammatory diseases. It could also be used to study the effects of COX-2 inhibition on other diseases, such as cancer and cardiovascular disease. In addition, it could be used to develop new drugs that target COX-2. Finally, it could be used to study the effects of COX-2 inhibition on the immune system.
Synthesemethoden
2-Formyl-6-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95% can be synthesized through a two-step reaction. The first step involves the reaction of phenol with 3-(pyrrolidinylsulfonyl)benzaldehyde in the presence of pyridine in aqueous solution. This reaction yields a mixture of 2-formyl-6-[3-(pyrrolidinylsulfonyl)phenyl]phenol and 2-formyl-6-[3-(pyrrolidinylsulfonyl)phenyl]benzaldehyde. The second step involves the separation of the two products by column chromatography. The resulting product has a purity of 95%.
Wissenschaftliche Forschungsanwendungen
2-Formyl-6-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95% has a wide range of applications in scientific research. It is used as a starting material for the synthesis of various pharmaceuticals and other organic compounds. It is also used as a reagent in the synthesis of peptides and peptidomimetics. In addition, it is used in the study of enzyme kinetics and protein-protein interactions.
Eigenschaften
IUPAC Name |
2-hydroxy-3-(3-pyrrolidin-1-ylsulfonylphenyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4S/c19-12-14-6-4-8-16(17(14)20)13-5-3-7-15(11-13)23(21,22)18-9-1-2-10-18/h3-8,11-12,20H,1-2,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUDIBWBFXXAMOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CC=CC(=C3O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70685388 |
Source


|
| Record name | 2-Hydroxy-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Formyl-6-[3-(pyrrolidinylsulfonyl)phenyl]phenol | |
CAS RN |
1261930-61-3 |
Source


|
| Record name | 2-Hydroxy-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

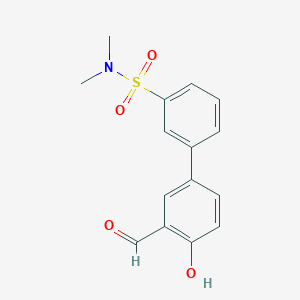

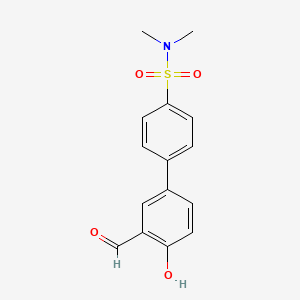



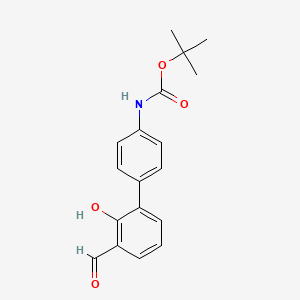
![2-Formyl-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379154.png)
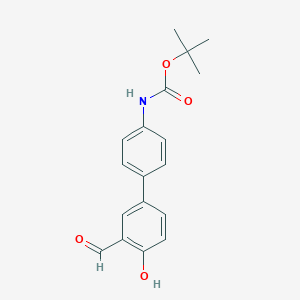
![2-Formyl-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379166.png)

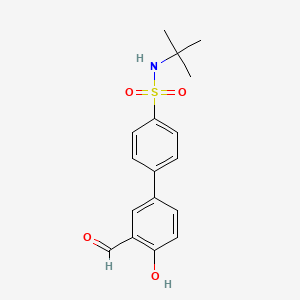
![2-Formyl-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379211.png)
